molecular formula C13H13FN4O4S B12250921 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B12250921
M. Wt: 340.33 g/mol
InChI Key: SNBKNRHZUSTOFK-UHFFFAOYSA-N
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Description

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfone group (2,2-dioxide), a fluorine substituent at position 6, and a methyl group at position 2. The ethyl linker connects this core to an isoxazole-5-carboxamide moiety.

Properties

Molecular Formula

C13H13FN4O4S

Molecular Weight

340.33 g/mol

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H13FN4O4S/c1-17-10-3-2-9(14)8-11(10)18(23(17,20)21)7-6-15-13(19)12-4-5-16-22-12/h2-5,8H,6-7H2,1H3,(H,15,19)

InChI Key

SNBKNRHZUSTOFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide involves multiple steps. The process typically starts with the preparation of the benzothiadiazole intermediate, followed by the introduction of the fluoro and methyl groups. The final step involves the formation of the oxazole ring and the attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity levels. The industrial production methods are designed to minimize waste and environmental impact while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

These derivatives are often studied for their enhanced biological or chemical activities .

Scientific Research Applications

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Benzo[c][1,2,5]thiadiazole vs. Thiadiazole/Thiazole Derivatives The benzo[c][1,2,5]thiadiazole sulfone in the target compound differs from simpler thiadiazoles (e.g., 1,3,4-thiadiazoles in and ) due to its fused aromatic system and sulfone group. Thiazole derivatives (e.g., and ) lack the fused benzene ring, reducing planarity and possibly altering binding interactions with biological targets.

Substituent Effects
  • Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound contrasts with the 5-chloro group in its thiophene analog (). Fluorine’s smaller size and higher electronegativity may enhance membrane permeability and reduce metabolic degradation compared to chlorine .
  • Isoxazole vs. Thiophene/Thiazole : Replacing thiophene () or thiazole () with isoxazole introduces an additional oxygen atom, increasing polarity and hydrogen-bonding capacity. This could improve solubility or target selectivity .
Carboxamide Linkers and Pharmacophores
  • Compounds like ND-12025 () and 9c () incorporate trifluoromethyl or bromophenyl groups on their carboxamide termini, which are absent in the target compound. These groups are known to enhance lipophilicity and target engagement but may increase synthetic complexity .

Key Comparison :

  • and utilize DMF as a solvent and COMU/DIPEA for amide bond formation, suggesting similar conditions for the target compound’s synthesis.
  • ’s multi-step synthesis of a complex isoxazole-carboxamide highlights challenges in regioselectivity and purification, which may also apply to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Potential Advantages References
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide Benzo-thiadiazole sulfone 6-F, 3-CH3 Isoxazole-5-carboxamide Enhanced metabolic stability, polar interactions -
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-benzo-thiadiazol-1-yl)ethyl]thiophene-2-carboxamide Benzo-thiadiazole sulfone 6-F, 3-CH3, 5-Cl Thiophene-2-carboxamide Higher lipophilicity
ND-12025 (imidazo[2,1-b]thiazole-5-carboxamide) Imidazo-thiazole Trifluoromethylphenoxy Carboxamide Enzyme inhibition (e.g., kinases)
(Se)NBD-Mal () Benzo-selenadiazole Nitro, maleimide Hexanamide Fluorescent labeling
9c () Benzimidazole-triazole-thiazole 4-Bromophenyl Acetamide Anticancer activity (docking studies)

Research Implications

  • Medicinal Chemistry : The target compound’s fluorine and sulfone groups may confer resistance to cytochrome P450 enzymes, extending half-life in vivo .
  • Material Science : The benzo-thiadiazole sulfone core’s electron-deficient nature could be exploited in organic electronics or sensors .
  • Synthetic Challenges : Optimizing the coupling of the isoxazole-5-carboxamide moiety (as in ) requires careful control of reaction conditions to avoid side products .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16_{16}H16_{16}FN3_3O3_3S
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 2034398-67-7

The compound features a unique structure that includes an isoxazole ring and a thiadiazole moiety, contributing to its diverse pharmacological properties.

This compound has been studied for its potential as an enzyme inhibitor , particularly targeting various kinases involved in cancer progression. The presence of the fluorinated thiadiazole core enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated the compound's effectiveness against different cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-75.4
A5496.8

These results suggest a promising potential for development as an anticancer agent.

Antimicrobial Properties

Research has indicated that this compound also possesses antimicrobial activity. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight its potential utility in treating infections caused by resistant bacterial strains.

Case Study 1: Antitumor Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on xenograft models of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor volume compared to control groups.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of the EGFR tyrosine kinase. The study utilized molecular docking simulations alongside biochemical assays to confirm binding affinity and inhibition potency. Results showed that the compound effectively inhibited EGFR activity with an IC50 of 12 µM.

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